Neuropeptide Y Y1 receptor antagonist 1
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Overview
Description
Neuropeptide Y Y1 receptor antagonist 1 is a compound that selectively inhibits the neuropeptide Y Y1 receptor. Neuropeptide Y is a 36-amino acid peptide widely distributed in the body, involved in various physiological processes such as regulation of feeding behavior, energy homeostasis, and cardiovascular effects . The Y1 receptor is one of the five known receptors for neuropeptide Y, and it plays a significant role in mediating the biological effects of neuropeptide Y .
Preparation Methods
The synthesis of neuropeptide Y Y1 receptor antagonist 1 involves several steps. . The synthetic route typically includes the following steps:
- Formation of the core structure through amide bond formation.
- Introduction of functional groups such as carbamoyl and phenyl groups.
- Purification using techniques like high-performance liquid chromatography (HPLC).
Industrial production methods may involve continuous flow processes to scale up the synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Neuropeptide Y Y1 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups involved .
Scientific Research Applications
Neuropeptide Y Y1 receptor antagonist 1 has several scientific research applications:
Chemistry: It is used to study the binding affinity and selectivity of neuropeptide Y receptors.
Biology: It helps in understanding the physiological roles of neuropeptide Y in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in conditions like obesity, anxiety, and cardiovascular diseases.
Industry: It is used in the development of new drugs targeting neuropeptide Y receptors
Mechanism of Action
The mechanism of action of neuropeptide Y Y1 receptor antagonist 1 involves binding to the Y1 receptor, thereby inhibiting the interaction of neuropeptide Y with the receptor. This inhibition prevents the downstream signaling pathways that are normally activated by neuropeptide Y, such as those involved in appetite regulation and cardiovascular effects . The molecular targets include the Y1 receptor, and the pathways involved are primarily G protein-coupled receptor signaling pathways .
Comparison with Similar Compounds
Neuropeptide Y Y1 receptor antagonist 1 can be compared with other similar compounds such as:
BIBP 3226: A well-known Y1 receptor antagonist with a similar mechanism of action.
UR-MK299: Another Y1 receptor antagonist with high affinity and selectivity.
1229U91: A potent Y1 receptor antagonist with a unique cyclic dimer structure.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the Y1 receptor, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C62H70N10O10 |
---|---|
Molecular Weight |
1115.3 g/mol |
IUPAC Name |
5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C62H70N10O10/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80)/t51-,55+/m1/s1 |
InChI Key |
YJHHKSHZILZZMF-NFMCNMIXSA-N |
Isomeric SMILES |
CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
Canonical SMILES |
CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
Origin of Product |
United States |
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